Benzene-1,2,4,5-tetracarboxamide
Overview
Description
Benzene-1,2,4,5-tetracarboxamide, also known as Pyromellitamide, is a compound with the linear formula C6H2(CONH2)4 . It is a white powder and is used for research and development .
Synthesis Analysis
Benzene-1,2,4,5-tetracarboxamide can be synthesized from pyromellitic dianhydride (PMDA) and diamines in N-methyl-2-pyrrolidone (NMP) solvent . The reaction results in increased viscosity and the formation of amic acid .
Molecular Structure Analysis
The molecular structure of Benzene-1,2,4,5-tetracarboxamide consists of a benzene ring with four carboxamide groups attached to it .
Chemical Reactions Analysis
Benzene-1,2,4,5-tetracarboxamide can be used in the synthesis of various materials. For example, it can be used to enhance the toughness of cured epoxy resins . It can also be used in the synthesis of a porous Ba (II)-based MOF .
Physical And Chemical Properties Analysis
Benzene-1,2,4,5-tetracarboxamide is a white powder . It has a melting point of over 300°C and a predicted boiling point of 517.3±50.0 °C . It is nonpolar and immiscible with water but readily miscible with organic solvents .
Scientific Research Applications
Epoxy Resin Toughening
Benzene-1,2,4,5-tetracarboxamide: (BTCA) has been utilized to improve the toughness of epoxy resins. Epoxy resins are known for their high performance, including chemical resistance and mechanical strength, but they can be brittle. The incorporation of BTCA as a polyamine additive enhances the mechanical properties of epoxy resins, making them less brittle and more suitable for industrial applications .
Polymer Modification
BTCA can act as a hardener in polymer systems. It has been specifically used to modify the properties of polymers like epoxy, where it compensates for the brittleness of polymers comprising rigid amine hardeners. This modification leads to polymers with improved thermal and mechanical properties .
Adhesive Formulations
The compound’s ability to enhance adhesion strength makes it valuable in formulating adhesives. By adjusting the amount of BTCA in the adhesive composition, manufacturers can control the adhesion properties to suit various industrial needs .
Coatings Development
In the development of protective coatings, BTCA’s role is crucial. It contributes to the creation of coatings that are not only protective but also possess improved mechanical strength and resistance to environmental factors .
Composite Material Production
BTCA is used in the production of composite materials. Its addition to composites can lead to materials with superior strength and durability, which are essential characteristics for high-performance applications .
Research on Thermosetting Plastics
BTCA has applications in the research and development of thermosetting plastics. These plastics are widely used in electronics and other industries for their high heat resistance and excellent mechanical properties. BTCA can be used to study and enhance these properties .
Safety and Hazards
Mechanism of Action
Mode of Action
The specific interactions between Benzene-1,2,4,5-tetracarboxamide and its targets are currently unknown. It has been suggested that the compound may interact with its targets through hydrogen bonding or other non-covalent interactions .
Pharmacokinetics
The compound’s impact on bioavailability is currently unknown .
properties
IUPAC Name |
benzene-1,2,4,5-tetracarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c11-7(15)3-1-4(8(12)16)6(10(14)18)2-5(3)9(13)17/h1-2H,(H2,11,15)(H2,12,16)(H2,13,17)(H2,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLFAMLQSRIUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)N)C(=O)N)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294147 | |
Record name | Pyromellitamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,2,4,5-tetracarboxamide | |
CAS RN |
6183-35-3 | |
Record name | Pyromellitamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006183353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,5-Benzenetetracarboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyromellitamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYROMELLITAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V6C2CZ9GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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